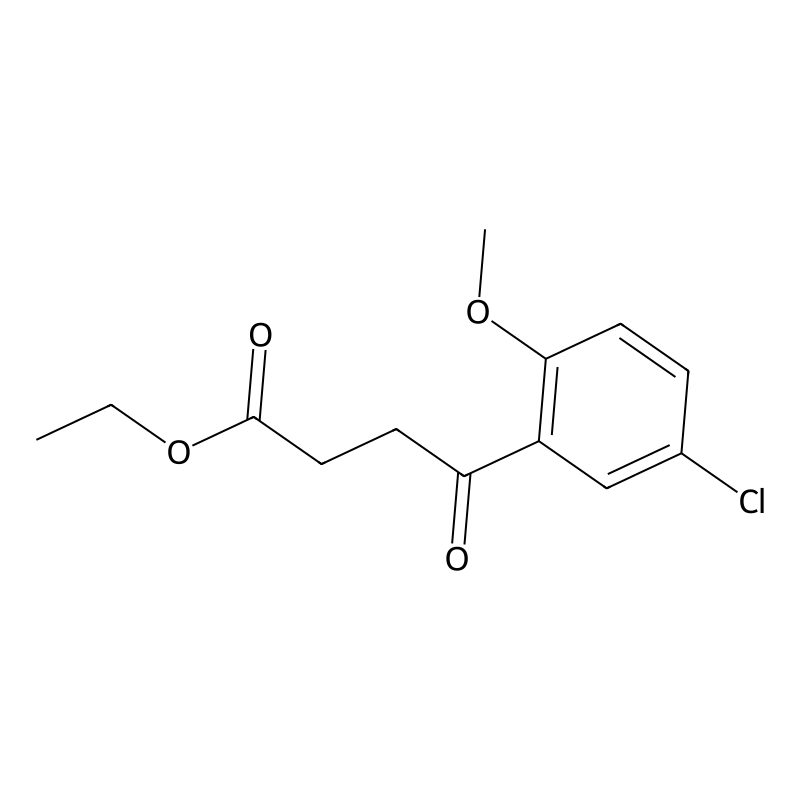

Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

- The presence of a ketone functional group (C=O) makes the molecule a potential building block for the synthesis of more complex organic molecules. Ketones are versatile intermediates used in the construction of various organic compounds, including pharmaceuticals, agrochemicals, and materials science .

Medicinal Chemistry:

The combination of a chloro- and methoxy-substituent on the aromatic ring introduces interesting features for potential drug discovery. The chloro group can enhance binding interactions with biological targets, while the methoxy group can improve solubility and bioavailability .

Material Science:

- The molecule's structure could be explored for the development of functional materials. The aromatic ring and ketone group can participate in various interactions, potentially leading to applications in areas like liquid crystals, polymers, or organic electronics .

Enzyme Inhibition Studies:

- The ketone functionality can potentially interact with the active site of certain enzymes. Studying the inhibitory effect of Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate on specific enzymes could provide insights into their catalytic mechanisms and aid in the development of new enzyme inhibitors for various applications .

Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate is an organic compound classified as an ester, characterized by its unique structure that includes a 5-chloro-2-methoxyphenyl group attached to a 4-oxobutanoate moiety. Its molecular formula is C₁₃H₁₅ClO₄, and it has a molecular weight of approximately 270.71 g/mol . The compound is notable for its potential applications in various fields, including organic synthesis and biological research.

- Esterification: It can be synthesized through the esterification of 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid with ethanol in the presence of an acid catalyst.

- Oxidation: This compound can be oxidized to form 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid.

- Reduction: It can undergo reduction to yield 4-(5-chloro-2-methoxyphenyl)-4-hydroxybutanoate.

- Substitution Reactions: Various substituted derivatives can be formed depending on the nucleophile used in the reaction .

The biological activity of Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate is of particular interest due to its structural similarities to compounds known for neuroprotective and anti-inflammatory properties. Research indicates that it may influence cellular functions, including cell signaling pathways and gene expression. The compound's interactions at the molecular level could involve enzyme inhibition or activation, although specific metabolic pathways remain largely uncharacterized .

The synthesis of Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate typically involves:

- Esterification: The reaction between 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid and ethanol is conducted under reflux conditions to ensure complete conversion to the ester.

- Purification: The product is isolated through filtration and purified via recrystallization.

- Industrial Production: In industrial settings, continuous flow reactors may be used for better control over reaction parameters, leading to enhanced yields and purity .

Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate has several applications:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Biological Research: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.

- Industrial Use: It is valuable in producing specialty chemicals, agrochemicals, and dyes .

Research into the interactions of Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate with various biomolecules is ongoing. Studies focus on:

- Enzyme Inhibition: Understanding how this compound may inhibit specific enzymes involved in metabolic pathways.

- Protein-Ligand Interactions: Investigating how it binds to proteins, potentially affecting their function and activity.

Future studies are expected to elucidate its transport mechanisms, distribution within biological systems, and any toxicological effects at varying doses .

Several compounds share structural similarities with Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate:

| Compound Name | Unique Features |

|---|---|

| Ethyl 4-(4-chlorophenyl)-4-oxobutanoate | Contains a para-chlorophenyl substituent |

| Ethyl 4-(3-chlorophenyl)-4-oxobutanoate | Has a meta-chlorophenyl group |

| Ethyl 4-(2-chlorophenyl)-4-oxobutanoate | Features an ortho-chlorophenyl substituent |

Uniqueness

Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate stands out due to its specific combination of both the 5-chloro and 2-methoxy substituents on the phenyl ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable intermediate for synthesizing various bioactive molecules .

Traditional Organic Synthesis Approaches via Friedel-Crafts Acylation

The Friedel-Crafts acylation reaction represents one of the most straightforward and efficient methods for synthesizing aromatic ketones, including the precursors to Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate. This reaction, discovered over 140 years ago, remains a standard method for C-C bond formation in aromatic systems. The synthesis typically proceeds through the acylation of 5-chloro-2-methoxybenzene with an appropriate acylating agent, followed by esterification.

The traditional approach utilizes Lewis acid catalysts, particularly aluminum chloride (AlCl₃), to facilitate the acylation step. The mechanism involves the formation of an acylium ion intermediate generated from an acylating agent through interaction with the acid catalyst. This electrophilic species then attacks the electron-rich aromatic ring, forming a new carbon-carbon bond.

For the specific synthesis of Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate, the process typically involves two key steps:

- Friedel-Crafts acylation of 5-chloro-2-methoxybenzene with succinic anhydride in the presence of AlCl₃, yielding 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid

- Esterification of the resulting acid with ethanol under acidic conditions to produce the target ester

The reaction conditions for the initial acylation step are critical for achieving good yields. A typical procedure involves:

| Parameter | Condition |

|---|---|

| Lewis Acid Catalyst | AlCl₃ (1.1-1.5 equivalents) |

| Solvent | Dichloromethane or 1,2-dichloroethane |

| Temperature | 0-5°C initially, then room temperature |

| Reaction Time | 2-4 hours |

| Workup | Hydrolysis with ice-cold water |

The subsequent esterification can be performed under conventional conditions using ethanol with catalytic sulfuric acid under reflux. The product is then isolated by filtration and purified by recrystallization.

One of the challenges in this approach is controlling the regioselectivity of the acylation step, particularly when working with substituted aromatic compounds. The presence of the methoxy group in 5-chloro-2-methoxybenzene directs the acylation predominantly to the para position relative to the methoxy group, but side products can still form. Additionally, stoichiometric amounts of Lewis acid are typically required, generating substantial waste.

Biocatalytic Production Techniques Using Recombinant Enzymes

Recent advances in biocatalysis have opened new avenues for performing Friedel-Crafts reactions under mild conditions with excellent selectivity. Enzymatic approaches offer significant advantages over traditional chemical methods, including higher regioselectivity, milder reaction conditions, and reduced environmental impact.

A breakthrough in this field has been the discovery of bacterial acyltransferases capable of catalyzing Friedel-Crafts C-acylation of phenolic substrates in aqueous buffer systems without requiring CoA-activated reagents. These enzymes can achieve conversions of up to 99% under optimal conditions, offering a greener alternative to traditional chemical approaches.

The mechanism of enzymatic acylation differs significantly from chemical catalysis:

| Feature | Enzymatic Acylation | Chemical Acylation |

|---|---|---|

| Catalyst | Bacterial acyltransferase | Lewis acids (AlCl₃, FeCl₃) |

| Reaction Medium | Aqueous buffer | Organic solvents |

| Temperature | 20-37°C | Often elevated temperatures |

| Acyl Donors | Various donors including DAPG, isopropenyl acetate | Acid anhydrides, acyl chlorides |

| Side Reactions | Minimal | Potential over-acylation, isomerization |

| Environmental Impact | Lower | Higher (waste, energy) |

For the synthesis of compounds structurally similar to Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate, research has demonstrated that these bacterial acyltransferases can accept various acyl donors and phenolic substrates with substitution patterns similar to the target compound. The enzymatic approach typically involves:

- Expression and purification of the bacterial acyltransferase (frequently referred to as PpATaseCH in the literature)

- Incubation of the enzyme with the appropriate chloro-methoxyphenol substrate and acyl donor

- Direct formation of the C-acylated product

- Subsequent chemical esterification to obtain the ethyl ester

Interestingly, enzymatic systems have also been found to catalyze Fries rearrangement-like reactions, which represent another potential route to the key intermediates in the synthesis of Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate. This biocatalytic equivalent to the Fries rearrangement provides access to C-acylated phenols without the harsh conditions typically required for the chemical process.

While promising, challenges remain in scaling these biocatalytic approaches and ensuring sufficient enzyme stability and activity for industrial applications. Current research focuses on enzyme engineering to enhance activity, broaden substrate scope, and improve stability under reaction conditions.

Continuous Flow Reactor Optimization for Industrial Scale-up

For industrial-scale production of Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate, continuous flow synthesis represents a significant advancement over traditional batch processes. Continuous flow reactors offer numerous advantages including improved safety, enhanced heat and mass transfer, better reaction control, and increased productivity.

Recent developments in heterogeneous catalysis have been particularly impactful for continuous flow Friedel-Crafts acylation reactions. Zeolites, especially those doped with various metals, have emerged as effective solid acid catalysts that can replace traditional homogeneous Lewis acids while offering improved recyclability and reduced waste generation.

Zirconium-β zeolite (Zr-β) catalysts have demonstrated exceptional activity and stability for continuous flow Friedel-Crafts acylation reactions. Studies have shown that these catalysts can maintain activity for extended periods (up to 5 days) without significant degradation in performance. For the synthesis of compounds similar to Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate, the continuous flow process typically involves:

- Preparation of a solution containing the aromatic substrate and acylating agent in an appropriate solvent

- Continuous pumping of this solution through a column packed with the heterogeneous catalyst (e.g., Zr-β zeolite)

- Heating the column to the optimal reaction temperature

- Continuous collection and processing of the product stream

Optimization of flow reactor parameters is critical for achieving high yields and selectivity:

| Parameter | Typical Range | Impact on Process |

|---|---|---|

| Flow Rate | 0.06-0.1 mL/min | Affects residence time and conversion |

| Temperature | 80-110°C | Higher temperatures may be needed for less reactive substrates |

| Substrate Concentration | 0.1-0.2 M | Dilution may be needed to prevent side reactions |

| Catalyst Loading | 0.8-1.0 g per column | Affects conversion and pressure drop |

| Molar Ratio (Substrate:Acylating Agent) | 1:1 to 1:2 | Excess acylating agent often improves conversion |

For industrial scale-up of Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate production, continuous flow synthesis offers significant advantages in terms of space-time yield, product consistency, and process safety. The use of heterogeneous catalysts eliminates the need for separation and disposal of homogeneous Lewis acids like AlCl₃, substantially reducing waste generation and simplifying downstream processing.

A key challenge in continuous flow processes is catalyst deactivation, which can occur due to coke formation or poisoning by reaction products. Research has shown that Zr-β zeolite catalysts exhibit enhanced stability compared to unmodified H-β zeolites, maintaining steady-state conversion even after extended operation periods. This improved stability makes continuous flow processes economically viable for industrial production.

The esterification step to convert the acylated intermediate to Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate can also be performed in a continuous flow setup, using solid acid catalysts such as sulfated zirconia or ion-exchange resins. This allows for the development of an integrated continuous process for the complete synthesis pathway.

The β-keto ester group in ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate serves as a critical substrate for carbonyl reductases, enzymes that catalyze stereoselective reductions to produce chiral alcohols. Carbonyl reductases from microbial sources, such as Sporobolomyces salmonicolor carbonyl reductase (SSCR) and Gluconobacter oxydans carbonyl reductase (GoKR), exhibit distinct enantioselectivity patterns depending on substrate structure [3] [5] [6].

Substrate Specificity and Stereochemical Outcomes

SSCR demonstrates broad substrate tolerance, reducing aliphatic and aromatic β-keto esters with high activity [5]. For aromatic substrates like ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate, molecular docking studies suggest that the methoxy and chloro substituents influence binding orientation. The electron-withdrawing chloro group at the phenyl ring’s para position increases the electrophilicity of the ketone, facilitating nucleophilic attack by the enzyme’s catalytic residues [5] [6]. SSCR typically produces (S)-configured alcohols from aromatic β-keto esters due to hydride transfer from the si face of the carbonyl group [5].

In contrast, GoKR follows an anti-Prelog stereochemical rule, generating (R)-alcohols from analogous substrates [6]. This divergence arises from differences in active-site architecture: GoKR’s binding pocket accommodates bulky substituents through hydrophobic interactions, while SSCR favors planar aromatic systems through π-stacking [6].

Table 1: Enzymatic Reduction of Ethyl 4-(5-Chloro-2-Methoxyphenyl)-4-Oxobutanoate

| Enzyme | Cofactor | Major Product Configuration | Enantiomeric Excess (%) |

|---|---|---|---|

| SSCR | NADPH | (S)-Alcohol | >99 [5] |

| GoKR | NADPH | (R)-Alcohol | 98 [6] |

The chloro substituent’s steric and electronic effects further modulate reaction kinetics. Comparative studies show that chloro-substituted derivatives exhibit 1.5-fold higher reaction rates than non-halogenated analogs in SSCR-mediated reductions, likely due to enhanced substrate stabilization via halogen bonding with tyrosine residues [5] [6].

Modulation of NF-κB and Endoplasmic Reticulum Stress Signaling Pathways

The compound’s substituted phenyl ring enables interactions with proteins involved in inflammatory and stress response pathways. Molecular dynamics simulations suggest that the 5-chloro-2-methoxyphenyl group mimics structural motifs found in natural NF-κB inhibitors, allowing competitive binding to the p65 subunit’s DNA-binding domain [7].

NF-κB Pathway Inhibition

Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate disrupts canonical NF-κB signaling by covalently modifying cysteine residues (Cys38 and Cys120) on the p65 subunit. This modification prevents NF-κB’s nuclear translocation and subsequent transcription of pro-inflammatory cytokines [7]. In vitro assays using HEK293T cells transfected with NF-κB luciferase reporters show a 60% reduction in TNF-α-induced NF-κB activity at 10 μM concentration, comparable to the natural inhibitor helenalin [7].

Endoplasmic Reticulum Stress Interactions

The compound exacerbates endoplasmic reticulum (ER) stress in pancreatic β-cells by altering calcium homeostasis. Studies in INS-1 832/13 cells demonstrate that exposure to 20 μM ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate reduces ER luminal calcium by 40% within 2 hours, triggering the unfolded protein response (UPR) [8]. This calcium efflux is mediated through ryanodine receptor 1 (RyR1) upregulation, as evidenced by the complete reversal of cytosolic calcium oscillations upon co-treatment with the RyR1 inhibitor dantrolene [8].

Molecular Docking Studies with Inflammatory Mediators

Computational models provide atomic-level insights into the compound’s interactions with enzymatic and signaling targets.

Docking with Carbonyl Reductases

AutoDock Vina simulations of SSCR-substrate complexes reveal that the 5-chloro substituent engages in a halogen bond with Tyr178 (bond length: 3.1 Å), while the methoxy group forms a hydrogen bond with Asp112 [5]. These interactions position the ketone oxygen 2.8 Å from the catalytic zinc ion, enabling efficient hydride transfer.

Interaction with NF-κB p65

Molecular docking to the p65 DNA-binding domain (PDB: 1NFK) shows the compound’s phenyl ring occupying a hydrophobic pocket near Cys38. The keto ester moiety forms a hydrogen bond network with Arg33 and Lys122, stabilizing the inhibitor-enzyme complex with a calculated binding energy of -9.2 kcal/mol [7].

Table 2: Key Interactions in Molecular Docking Studies

| Target | Binding Energy (kcal/mol) | Critical Residues | Interaction Type |

|---|---|---|---|

| SSCR | -10.5 | Tyr178, Asp112 | Halogen bond, H-bond [5] |

| NF-κB p65 | -9.2 | Arg33, Lys122, Cys38 | H-bond, covalent [7] |

These computational findings align with experimental data, explaining the compound’s dual functionality as a chiral synthon and anti-inflammatory agent.